雷莫司琼盐酸盐
描述
Ramosetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to treat nausea and vomiting associated with chemotherapy and postoperative recovery. Additionally, it is effective in treating diarrhea-predominant irritable bowel syndrome .
科学研究应用
雷莫司琼盐酸盐具有广泛的科学研究应用:
化学: 用于研究 5-羟色胺受体拮抗剂及其化学性质。
生物学: 研究其对 5-羟色胺受体和胃肠功能的影响。
作用机制
雷莫司琼盐酸盐通过选择性拮抗 5-羟色胺 5-HT3 受体发挥作用。该作用阻止 5-羟色胺与这些受体结合,这些受体位于胃肠道粘膜中的传入迷走神经末梢。 通过阻断这些受体,雷莫司琼盐酸盐可以阻止呕吐反射的启动,并减少胃肠道蠕动 .
生化分析
Biochemical Properties
Ramosetron hydrochloride interacts with the serotonin 5-HT3 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The 5-HT3 receptor is a type of protein that plays a crucial role in the transmission of signals in the brain. By blocking this receptor, ramosetron hydrochloride can prevent certain biochemical reactions, such as the triggering of the vomiting reflex .
Cellular Effects
Ramosetron hydrochloride has various effects on cells. It influences cell function by interacting with the 5-HT3 receptors located on the surface of certain cells . This interaction can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism . For example, by blocking the 5-HT3 receptor, ramosetron hydrochloride can prevent the activation of the vomiting reflex, which is a complex process involving multiple cell signaling pathways .
Molecular Mechanism
The molecular mechanism of ramosetron hydrochloride involves its binding to the 5-HT3 receptor, thereby inhibiting the receptor’s function . This binding interaction can lead to changes in gene expression and cellular metabolism, as the 5-HT3 receptor is involved in various signaling pathways within the cell .
Metabolic Pathways
Ramosetron hydrochloride is involved in the serotonergic synapse pathway
准备方法
合成路线和反应条件
雷莫司琼盐酸盐的合成涉及制备 R-5-[(1-甲基-1H-吲哚-3-基)羰基]-4,5,6,7-四氢-1H-苯并咪唑。 该过程使用先拆分后缩合的技术,大大减少了 N-甲基吲哚的消耗,提高了总收率 . 反应条件通常涉及使用二氯乙烷、水、氢氧化钠和乙醇 .
工业生产方法
雷莫司琼盐酸盐的工业生产涉及一系列步骤,包括将该化合物溶解在水和氯仿中,然后加入氨水。 然后分离有机层,并使用乙醇和盐酸结晶产品 . 另一种方法涉及制备盐酸雷莫司琼注射液,包括将稳定剂溶解在注射用水,加入渗透压调节剂,然后加入药物活性成分 .
化学反应分析
反应类型
雷莫司琼盐酸盐会经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件
这些反应中常用的试剂包括二氯乙烷、氢氧化钠和乙醇。 条件通常涉及控制 pH 值和特定温度以确保所需的反应结果 .
主要形成的产物
相似化合物的比较
类似化合物
昂丹司琼: 另一种用于治疗恶心和呕吐的 5-HT3 受体拮抗剂。
格拉司琼: 与昂丹司琼相似,用于相同适应症。
帕洛诺司琼: 一种更新的 5-HT3 受体拮抗剂,具有更长的半衰期。
独特性
雷莫司琼盐酸盐的独特性在于,与昂丹司琼等第一代 5-HT3 受体拮抗剂相比,它具有更高的效力和更长的作用持续时间 . 它还特别有效地治疗以腹泻为主的肠易激综合征,这对于其他 5-HT3 受体拮抗剂来说并不常见 .
属性
IUPAC Name |
(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXYTCLDXQRHJO-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021223 | |
Record name | Ramosetron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132907-72-3 | |
Record name | Ramosetron hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132907-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramosetron hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132907723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramosetron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-indol-3-yl)[(5R)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methanone monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMOSETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9551LHD87E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ramosetron Hydrochloride's mechanism of action?
A1: Ramosetron Hydrochloride is a potent and selective antagonist of the serotonin 5-HT3 receptor subtype. [, , ] It exerts its antiemetic effects by selectively binding to and blocking the activity of 5-HT3 receptors located in the vagus nerve terminal and the vomiting center of the central nervous system (CNS). [] This effectively suppresses chemotherapy-induced nausea and vomiting. []
Q2: How does the blockade of 5-HT3 receptors by Ramosetron Hydrochloride translate to its antiemetic effects?
A2: 5-HT3 receptors are involved in the transmission of nausea and vomiting signals in the brain and gut. By blocking these receptors, Ramosetron Hydrochloride prevents the initiation and propagation of these signals, thereby reducing the sensation of nausea and the occurrence of vomiting.
Q3: What is the molecular formula and weight of Ramosetron Hydrochloride?
A3: While the provided research abstracts do not explicitly state the molecular formula and weight, they can be found in publicly available chemical databases. The molecular formula of Ramosetron Hydrochloride is C16H20N4O2 • HCl, and its molecular weight is 336.83 g/mol.
Q4: Is there evidence of any interaction between Ramosetron Hydrochloride and common pharmaceutical excipients?
A4: FTIR spectral analysis confirmed the absence of interactions between Ramosetron Hydrochloride and the polymers Eudragit S100 and HPMC K4M, which were investigated for potential use in transdermal drug delivery systems. [] Additionally, a study found Ramosetron Hydrochloride for injection compatible with four other unspecified injection solutions, showing no significant changes in appearance, pH, or content after 10 hours at 25°C. [] Another study confirmed compatibility with Dexamethasone Sodium Phosphate Injection under dark conditions. []
Q5: How stable is Ramosetron Hydrochloride in solution?
A5: Studies indicate that Ramosetron Hydrochloride exhibits good stability in various solutions. A study confirmed its stability in admixtures with Midazolam Hydrochloride in 0.9% sodium chloride injection for up to 14 days when stored at 4°C or 25°C, retaining at least 97% of its initial concentration. [] Another study found Ramosetron Hydrochloride and Dexamethasone Sodium Phosphate Injection stable in 0.9% Sodium Chloride Injection under dark conditions. []
Q6: What about Ramosetron Hydrochloride's stability under stress conditions?
A6: Research has explored the degradation kinetics of Ramosetron Hydrochloride under various stress conditions. One study found that while it remained stable in an aqueous solution at 60°C for 7 days, degradation was observed under acidic, basic, and oxidative conditions. [] Specifically, base hydrolysis and oxidative degradation with hydrogen peroxide were found to be more drastic than other stress conditions tested. []
Q7: What is the pharmacokinetic profile of Ramosetron Hydrochloride?
A7: Studies in rats show that after oral administration, Ramosetron Hydrochloride is rapidly absorbed, reaching peak blood concentration (Cmax) within 15 minutes. [] It is then eliminated biphasically with a terminal half-life (t1/2) of 2.1 hours. [] The absorption ratio is highest in the duodenum, followed by the jejunum, ileum, colon, and lowest in the stomach. [] Distribution is rapid and widespread, with the highest levels found in the liver, followed by the small intestine, kidney, stomach, large intestine, and lung. [] Excretion primarily occurs via feces and bile, with a small portion excreted in urine. []
Q8: Has the efficacy of Ramosetron Hydrochloride been tested in clinical trials?
A8: Yes, several clinical trials have demonstrated the efficacy of Ramosetron Hydrochloride in preventing and treating chemotherapy-induced nausea and vomiting (CINV). [, , , , ] It has shown superior efficacy compared to placebo and comparable or even better effectiveness than other 5-HT3 receptor antagonists like ondansetron in some studies. [, , ] Furthermore, it has also shown promising results in managing diarrhea-predominant Irritable Bowel Syndrome (IBS) in both male and female patients. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。